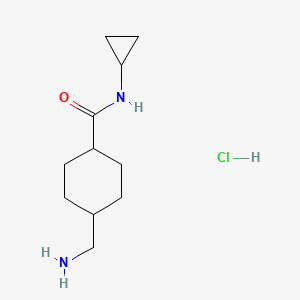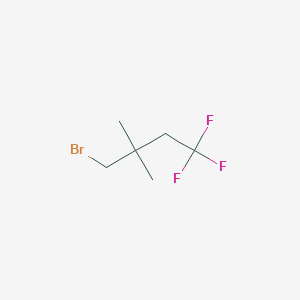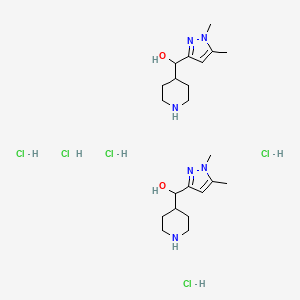
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
説明
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride is a chemical compound with the CAS Number: 2034156-59-5 . It has a molecular weight of 600.89 .
Molecular Structure Analysis
The InChI code for this compound is1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H . This code provides a specific textual representation of the compound’s molecular structure. For a detailed structural analysis, it’s recommended to use specialized software that can interpret InChI codes and generate a 3D structure. Physical And Chemical Properties Analysis
This compound is in the form of an oil . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results.科学的研究の応用
Medicinal Chemistry and Drug Discovery
Pyrazole derivatives, including bis(pyrazolyl)methanes, are an important class of heterocyclic compounds present in several biologically and medicinally active compounds. They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Agrochemistry
Pyrazole derivatives are applied as fungicides, analgesics, pesticides, and insecticides . They play a significant role in the agrochemical industry due to their effectiveness against various pests and diseases.
Coordination Chemistry
Pyrazole derivatives are known for their ability to form stable complexes with most transition metals, involving different modes of coordination and different functionalities .
Organometallic Chemistry
In organometallic chemistry, pyrazole derivatives are used as ligands due to their ability to donate electrons and form stable complexes with metal ions .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities. Some hydrazine-coupled pyrazoles have shown superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
Physical Vapour Deposition
Compounds containing pyrazole groups are suitable for physical vapour deposition, which is an important requirement for the application of these materials .
Synthesis of Other Compounds
Bis(pyrazolyl)methanes can be synthesized through one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, or one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .
Inhibitors Bearing the β-ketoenol Functionality
A new generation of highly promising inhibitors bearing the β-ketoenol functionality is emerging. These biomolecules are designed with a β-ketoenol group bounded to a pyrazolic moiety .
特性
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-piperidin-4-ylmethanol;pentahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPNELWJHGHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CCNCC2)O.CC1=CC(=NN1C)C(C2CCNCC2)O.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43Cl5N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1448732.png)

![N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1448739.png)
![(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride](/img/structure/B1448740.png)

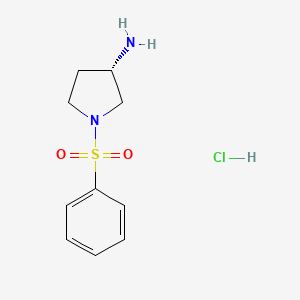
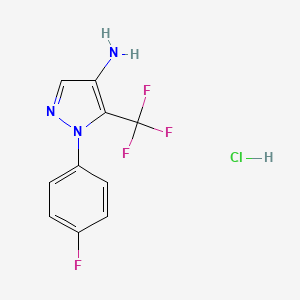

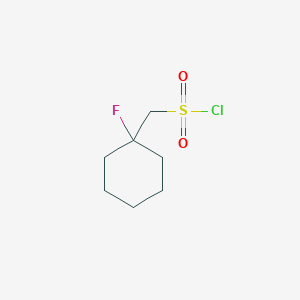

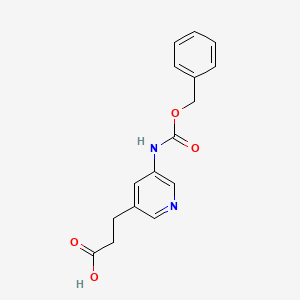
![6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole](/img/structure/B1448752.png)
